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Compound of Interest

Compound Name: (S)-2-Bromooctane

Cat. No.: B074790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-
Bromooctane, a chiral alkyl halide of interest in organic synthesis and pharmaceutical

development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for

their acquisition.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for (S)-2-
Bromooctane. It is important to note that while the chirality at the C2 position is crucial for its

biological activity and stereospecific reactions, it does not significantly alter the chemical shifts

in NMR, the absorption frequencies in IR, or the primary fragmentation patterns in mass

spectrometry when compared to its racemic mixture, 2-bromooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Bromooctane
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃ (C1) ~1.70 Doublet 3H

CHBr (C2) ~4.10 Sextet 1H

CH₂ (C3) ~1.85 Multiplet 2H

(CH₂)₄ (C4-C7) ~1.2-1.5 Multiplet 8H

CH₃ (C8) ~0.90 Triplet 3H

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromooctane

Carbon Chemical Shift (δ, ppm)

C1 ~25.5

C2 ~55.0

C3 ~38.0

C4 ~27.0

C5 ~29.0

C6 ~31.8

C7 ~22.6

C8 ~14.0

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Bromooctane
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibration

C-H (alkane) 2850-2960 Strong Stretching

C-H (alkane) 1375-1470 Medium Bending

C-Br 500-600 Medium-Strong Stretching

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for 2-Bromooctane

m/z Interpretation Relative Abundance

192/194 Molecular Ion [M]⁺, [M+2]⁺ Low

113 [M - Br]⁺ High

57 [C₄H₉]⁺ Base Peak

43 [C₃H₇]⁺ High

29 [C₂H₅]⁺ Medium

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are standardized for liquid alkyl halides and are applicable to (S)-2-Bromooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

Approximately 10-20 mg of (S)-2-Bromooctane is dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry vial.

The solution is thoroughly mixed to ensure homogeneity.

The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette.
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The NMR tube is capped and the exterior is cleaned before insertion into the spectrometer.

2.1.2. Data Acquisition

Instrument: A 400 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃.

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 s

Pulse width: 30-45°

Spectral width: -2 to 12 ppm

¹³C NMR Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 s

Pulse program: Proton-decoupled

Spectral width: -10 to 220 ppm

2.1.3. Data Processing The raw data (Free Induction Decay - FID) is processed using

appropriate software. This involves Fourier transformation, phase correction, baseline

correction, and referencing the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation A neat (undiluted) liquid sample of (S)-2-Bromooctane is used. A

single drop of the liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A

second salt plate is carefully placed on top to create a thin liquid film.[1]
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2.2.2. Data Acquisition

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Mode: Transmission.

Procedure:

A background spectrum of the empty spectrometer is recorded to subtract atmospheric

CO₂ and H₂O absorptions.

The prepared salt plates containing the sample are placed in the sample holder.

The sample spectrum is acquired over the range of 4000-400 cm⁻¹.[2]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
2.3.1. Sample Introduction Due to its volatility, (S)-2-Bromooctane is ideally suited for analysis

by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] A dilute solution of the sample in a

volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

2.3.2. Data Acquisition

Instrument: A GC-MS system.

Ionization Method: Electron Ionization (EI) at 70 eV.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: A temperature gradient is used to ensure good separation, for example,

starting at 50 °C and ramping up to 250 °C.

Carrier Gas: Helium at a constant flow rate.
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MS Conditions:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Mandatory Visualizations
The following diagram illustrates the logical relationship between the structure of (S)-2-
Bromooctane and its key spectroscopic signals.
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Caption: Relationship between the structure of (S)-2-Bromooctane and its spectroscopic

signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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